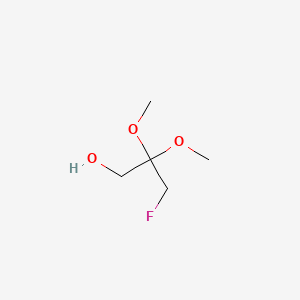
1-Propanol, 2,2-dimethoxy-3-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 2,2-dimethoxy-3-fluoro- is an organic compound with the molecular formula C5H11FO3 and a molecular weight of 138.14 g/mol . This compound is characterized by the presence of a fluorine atom and two methoxy groups attached to the propanol backbone, making it a unique molecule with distinct chemical properties.
Métodos De Preparación
The synthesis of 1-Propanol, 2,2-dimethoxy-3-fluoro- can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoro-1-propanol with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Propanol, 2,2-dimethoxy-3-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired products are formed efficiently.
Aplicaciones Científicas De Investigación
1-Propanol, 2,2-dimethoxy-3-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: This compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development or as a probe in diagnostic imaging.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which 1-Propanol, 2,2-dimethoxy-3-fluoro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The methoxy groups may also contribute to the compound’s solubility and reactivity, facilitating its interactions with target molecules .
Comparación Con Compuestos Similares
1-Propanol, 2,2-dimethoxy-3-fluoro- can be compared with other similar compounds, such as:
2,2-Dimethoxypropane: This compound has a similar structure but lacks the fluorine atom, resulting in different chemical properties and reactivity.
2,3-Dimethoxypropan-1-ol: Another related compound, differing in the position of the methoxy groups, which can affect its chemical behavior and applications.
The uniqueness of 1-Propanol, 2,2-dimethoxy-3-fluoro- lies in its combination of fluorine and methoxy groups, providing distinct chemical and physical properties that make it valuable for various research and industrial applications.
Propiedades
Número CAS |
62741-32-6 |
|---|---|
Fórmula molecular |
C5H11FO3 |
Peso molecular |
138.14 g/mol |
Nombre IUPAC |
3-fluoro-2,2-dimethoxypropan-1-ol |
InChI |
InChI=1S/C5H11FO3/c1-8-5(3-6,4-7)9-2/h7H,3-4H2,1-2H3 |
Clave InChI |
ZUKGMEYVHPXNTI-UHFFFAOYSA-N |
SMILES canónico |
COC(CO)(CF)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854312.png)
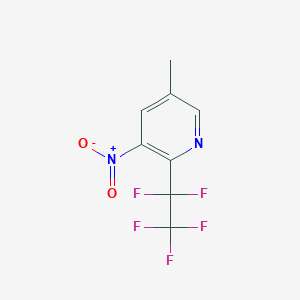
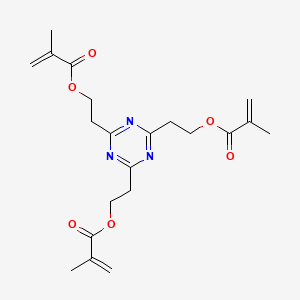
![tert-Butyl N-[(2R,3S)-2-(aminomethyl)-1-[(2,4-dimethoxyphenyl)methyl]-4-oxo-azetidin-3-yl]carbamate](/img/structure/B12854331.png)
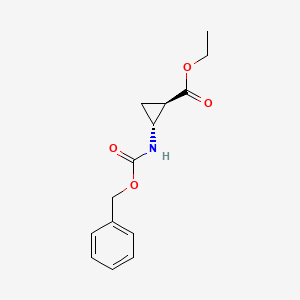
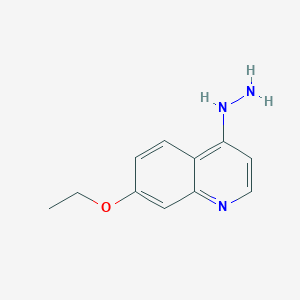
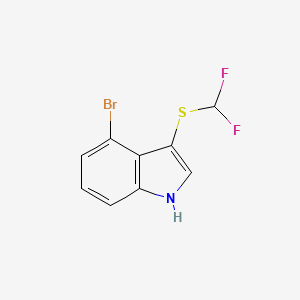
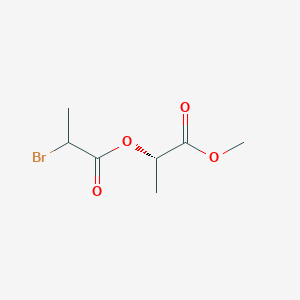

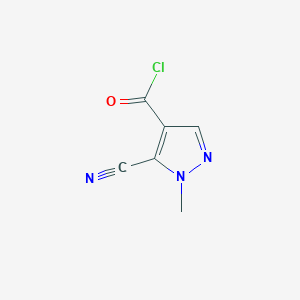
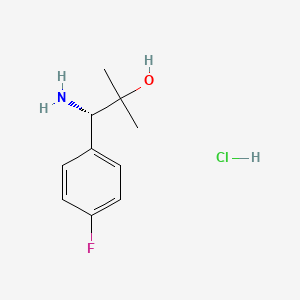
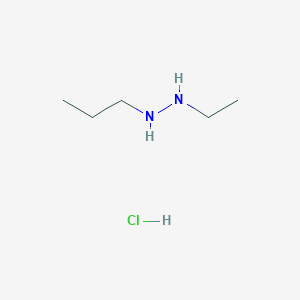
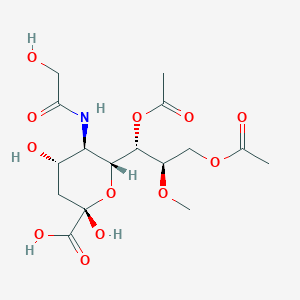
![(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B12854407.png)
